molecular formula C6H12N2O3 B13792081 Methyl butylnitrosocarbamate

Methyl butylnitrosocarbamate

Cat. No.: B13792081
M. Wt: 160.17 g/mol
InChI Key: IYZOAESALFCOKR-UHFFFAOYSA-N
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Description

N-Butyl-N-nitrosocarbamic acid methyl ester: is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-nitrosocarbamic acid methyl ester typically involves the esterification of N-Butyl-N-nitrosocarbamic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

N-Butyl-N-nitrosocarbamic acid+MethanolN-Butyl-N-nitrosocarbamic acid methyl ester+Water\text{N-Butyl-N-nitrosocarbamic acid} + \text{Methanol} \rightarrow \text{N-Butyl-N-nitrosocarbamic acid methyl ester} + \text{Water} N-Butyl-N-nitrosocarbamic acid+Methanol→N-Butyl-N-nitrosocarbamic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of N-Butyl-N-nitrosocarbamic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: N-Butyl-N-nitrosocarbamic acid methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of N-Butyl-N-nitrosocarbamic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: N-Butyl-N-nitrosocarbamic acid methyl ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products:

    Hydrolysis: N-Butyl-N-nitrosocarbamic acid and methanol.

    Reduction: Corresponding amines.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-Butyl-N-nitrosocarbamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-nitrosocarbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl butyrate: Another ester with a similar structure but different functional groups.

    Ethyl acetate: A common ester used in various applications, including as a solvent.

    Methyl formate: An ester with a simpler structure and different chemical properties.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl N-butyl-N-nitrosocarbamate

InChI

InChI=1S/C6H12N2O3/c1-3-4-5-8(7-10)6(9)11-2/h3-5H2,1-2H3

InChI Key

IYZOAESALFCOKR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)OC)N=O

Origin of Product

United States

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